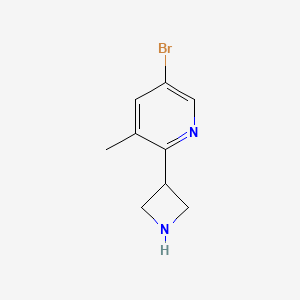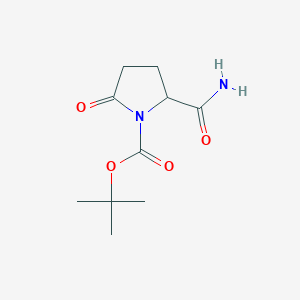
tert-Butyl2-carbamoyl-5-oxopyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl2-carbamoyl-5-oxopyrrolidine-1-carboxylate is a chemical compound with the molecular formula C9H15NO3This compound is a derivative of pyrrolidinone, a five-membered lactam, and is commonly used in organic synthesis and pharmaceutical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
tert-Butyl2-carbamoyl-5-oxopyrrolidine-1-carboxylate can be synthesized through the reaction of 2-pyrrolidinone with di-tert-butyl dicarbonate in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) in dry dichloromethane. The reaction is typically carried out at room temperature .
Industrial Production Methods
In an industrial setting, the synthesis of this compound involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include additional steps such as purification through recrystallization or chromatography to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl2-carbamoyl-5-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
tert-Butyl2-carbamoyl-5-oxopyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of tert-Butyl2-carbamoyl-5-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Boc-pyrrolidinone: Similar in structure but lacks the carbamoyl group.
tert-Butyl 2-oxopyrrolidine-1-carboxylate: Similar but with different substituents on the pyrrolidine ring.
Uniqueness
tert-Butyl2-carbamoyl-5-oxopyrrolidine-1-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of tert-butyl, carbamoyl, and oxopyrrolidine moieties makes it a versatile compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C10H16N2O4 |
|---|---|
Molekulargewicht |
228.24 g/mol |
IUPAC-Name |
tert-butyl 2-carbamoyl-5-oxopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H16N2O4/c1-10(2,3)16-9(15)12-6(8(11)14)4-5-7(12)13/h6H,4-5H2,1-3H3,(H2,11,14) |
InChI-Schlüssel |
CYMVPZWCARFNTA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C(CCC1=O)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


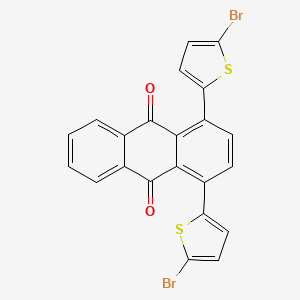
![4-chloro-1H-pyrazolo[4,3-c]quinolin-3-amine](/img/structure/B15249306.png)
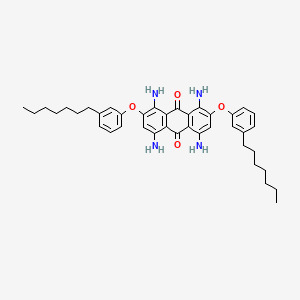
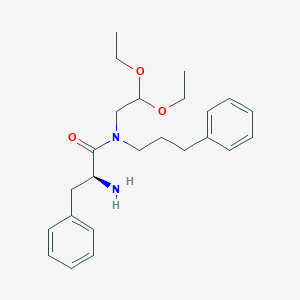
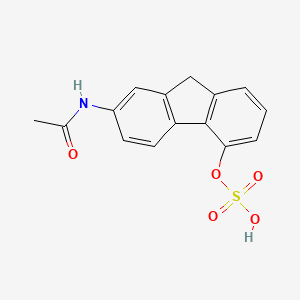
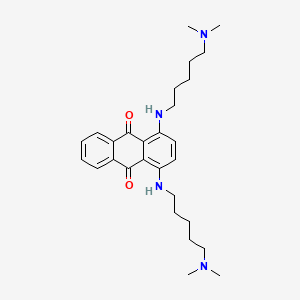
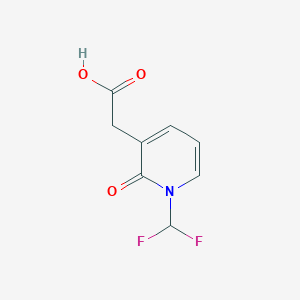
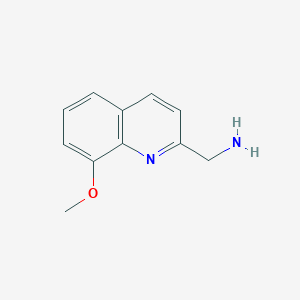
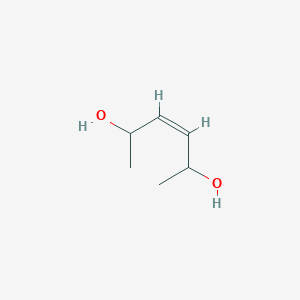
![9,10-Anthracenedione, 1,5-bis[(2,3-dihydroxypropyl)thio]-](/img/structure/B15249345.png)
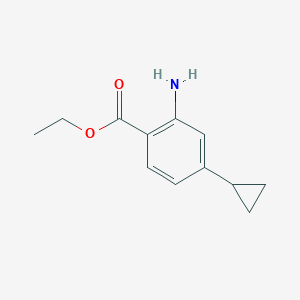

![9H-fluoren-9-ylmethyl N-[(E)-3-methylbut-1-enyl]carbamate](/img/structure/B15249353.png)
